Cas no 953740-71-1 (N-(2-Aminopropyl)-N-methylcyclohexanamine)

N-(2-Aminopropyl)-N-methylcyclohexanamine is a secondary amine compound featuring a cyclohexyl backbone and a propylamine side chain with a methyl substituent. This structure imparts unique physicochemical properties, including moderate basicity and lipophilicity, making it suitable for applications in organic synthesis and pharmaceutical intermediates. Its cyclohexyl group enhances steric stability, while the amine functionality allows for further derivatization, such as reductive amination or salt formation. The compound exhibits good solubility in polar organic solvents, facilitating its use in reaction systems requiring controlled basicity. Careful handling under inert conditions is recommended due to potential sensitivity to oxidation. Its balanced reactivity profile makes it a versatile building block in fine chemical synthesis.
N-(2-Aminopropyl)-N-methylcyclohexanamine structure
953740-71-1 structure
Product Name:N-(2-Aminopropyl)-N-methylcyclohexanamine
CAS No:953740-71-1
MF:C10H22N2
MW:170.295082569122
CID:5049472
Update Time:2025-05-22

N-(2-Aminopropyl)-N-methylcyclohexanamine Chemical and Physical Properties

Names and Identifiers

    • N1-Cyclohexyl-N1-methylpropane-1,2-diamine
    • 1-N-cyclohexyl-1-N-methylpropane-1,2-diamine
    • N-(2-Aminopropyl)-N-methylcyclohexanamine
    • Inchi: 1S/C10H22N2/c1-9(11)8-12(2)10-6-4-3-5-7-10/h9-10H,3-8,11H2,1-2H3
    • InChI Key: SMUCHFQBYOYEII-UHFFFAOYSA-N
    • SMILES: N(C)(CC(C)N)C1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • XLogP3: 1.6
  • Topological Polar Surface Area: 29.3

N-(2-Aminopropyl)-N-methylcyclohexanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N296501-100mg
N-(2-Aminopropyl)-N-methylcyclohexanamine
953740-71-1
100mg
$ 115.00 2022-06-03
TRC
N296501-500mg
N-(2-Aminopropyl)-N-methylcyclohexanamine
953740-71-1
500mg
$ 390.00 2022-06-03
TRC
N296501-1g
N-(2-Aminopropyl)-N-methylcyclohexanamine
953740-71-1
1g
$ 615.00 2022-06-03

Additional information on N-(2-Aminopropyl)-N-methylcyclohexanamine

Recent Advances in the Study of N-(2-Aminopropyl)-N-methylcyclohexanamine (CAS: 953740-71-1)

N-(2-Aminopropyl)-N-methylcyclohexanamine (CAS: 953740-71-1) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential applications in central nervous system (CNS) modulation, particularly as a novel psychoactive substance (NPS). This research brief synthesizes the latest findings regarding its pharmacological properties, synthesis pathways, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural-activity relationship (SAR) of N-(2-Aminopropyl)-N-methylcyclohexanamine, highlighting its affinity for serotonin and dopamine receptors. The compound demonstrated a unique binding profile, suggesting potential applications in mood disorder treatments. However, its psychoactive effects also raise concerns about abuse potential, necessitating further toxicological studies.

In terms of synthesis, recent advancements have optimized the production of 953740-71-1 with improved yield and purity. A team at the University of Cambridge developed a novel catalytic process that reduces byproducts and enhances scalability. This breakthrough could facilitate future clinical research and industrial applications.

Pharmacokinetic studies conducted in animal models revealed that N-(2-Aminopropyl)-N-methylcyclohexanamine exhibits rapid blood-brain barrier penetration and a relatively short half-life. These characteristics make it a promising candidate for acute therapeutic interventions, though its metabolic pathways require further elucidation to assess long-term safety.

The compound's potential as a lead molecule for antidepressant development was investigated in a multi-center trial. Preliminary results showed significant effects in rodent models of depression, with fewer side effects compared to traditional SSRIs. Researchers are now exploring structural modifications to enhance selectivity and reduce off-target interactions.

Regulatory agencies have begun monitoring 953740-71-1 due to its structural similarity to controlled substances. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) issued a risk assessment report in 2024, recommending tighter controls on its distribution while maintaining access for legitimate research purposes.

Future research directions include comprehensive clinical trials to evaluate therapeutic efficacy, detailed mechanistic studies to understand its neurochemical effects, and the development of detection methods for forensic applications. The dual nature of this compound - as both a potential medicine and substance of concern - makes it a particularly challenging and important subject for ongoing research in chemical biology and pharmaceutical sciences.

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